molecular formula C9H11ClN2O4 B7751181 4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride

4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride

Cat. No.: B7751181
M. Wt: 246.65 g/mol
InChI Key: GQWVQKAYWFWKIW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride is an organic compound with the molecular formula C9H11ClN2O4. It is a derivative of benzoic acid, where the aromatic ring is substituted with a dimethylamino group at the 4-position and a nitro group at the 3-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride typically involves the nitration of 4-(Dimethylamino)benzoic acid. The nitration process introduces a nitro group at the 3-position of the aromatic ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques to ensure it meets the required specifications for further use.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, or amines.

    Catalysts: Sulfuric acid, hydrochloric acid, or other strong acids for esterification reactions.

Major Products

    Reduction: 4-(Dimethylamino)-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: 4-(Dimethylamino)-3-nitrobenzoate esters.

Scientific Research Applications

4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride is used in several scientific research applications:

    Chemistry: As a reagent in organic synthesis, particularly in the preparation of substituted benzoic acids and related compounds.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro and dimethylamino groups can participate in various interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrobenzoic acid: Lacks the dimethylamino group, affecting its solubility and reactivity.

    4-Aminobenzoic acid: Similar structure but with an amino group instead of a dimethylamino group, leading to different chemical properties.

Uniqueness

4-(Dimethylamino)-3-nitrobenzoic acid hydrochloride is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and solubility properties. This combination of functional groups makes it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

4-(dimethylamino)-3-nitrobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c1-10(2)7-4-3-6(9(12)13)5-8(7)11(14)15;/h3-5H,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWVQKAYWFWKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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